(3E)-3-[4-(benzyloxy)-3,5-diiodobenzylidene]-5-phenylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, diiodophenyl group, and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzyl Ether Group: This can be achieved by reacting the appropriate phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Diiodophenyl Group: This step involves the iodination of the phenyl ring using iodine and an oxidizing agent like hydrogen peroxide.
Formation of the Dihydrofuranone Ring: This is typically achieved through a cyclization reaction, which can be catalyzed by acids or bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or the diiodophenyl group.
Substitution: The diiodophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium thiolate, aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[4-(METHOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE
- (3E)-3-{[4-(ETHOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE
Uniqueness
(3E)-3-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-5-PHENYL-2,3-DIHYDROFURAN-2-ONE is unique due to its specific structural features, such as the benzyl ether group and the diiodophenyl group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C24H16I2O3 |
---|---|
Molecular Weight |
606.2 g/mol |
IUPAC Name |
(3E)-3-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C24H16I2O3/c25-20-12-17(13-21(26)23(20)28-15-16-7-3-1-4-8-16)11-19-14-22(29-24(19)27)18-9-5-2-6-10-18/h1-14H,15H2/b19-11+ |
InChI Key |
RTWRXUBYFXPSNP-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C/3\C=C(OC3=O)C4=CC=CC=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C3C=C(OC3=O)C4=CC=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.